Ferric carboxymaltose
説明
Ferric carboxymaltose is an iron replacement therapy used to treat iron deficiency anemia in patients who cannot tolerate or do not respond adequately to oral iron therapy. It is particularly beneficial for patients with chronic kidney disease not on dialysis . This compound is a colloidal iron (III) hydroxide complex stabilized with carboxymaltose, a carbohydrate polymer, allowing for controlled release of iron .
準備方法
The preparation of ferric carboxymaltose involves the reaction of ferric hydroxide with an aqueous solution of oxidized maltodextrin under optimal temperature and pH conditions . The process includes:
Oxidation of Maltodextrin: Maltodextrin is oxidized using sodium hypochlorite to generate carboxyl maltodextrin.
Complex Formation: The oxidized maltodextrin is then complexed with ferric chloride solution to form this compound.
Filtration and Sterilization: The resulting solution is filtered using a ceramic membrane and sterilized before bottling.
化学反応の分析
Ferric carboxymaltose undergoes several types of chemical reactions:
Oxidation-Reduction: The iron in this compound can participate in redox reactions, where it alternates between ferric (Fe^3+) and ferrous (Fe^2+) states.
Complexation: The formation of this compound itself is a complexation reaction where ferric ions form a stable complex with carboxymaltose.
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, leading to the release of iron ions.
Common reagents used in these reactions include ferric chloride, sodium hypochlorite, and maltodextrin . The major products formed are this compound and water .
科学的研究の応用
Ferric carboxymaltose has a wide range of applications in scientific research:
作用機序
Ferric carboxymaltose works by releasing iron in a controlled manner. The iron is taken up by macrophages in the reticuloendothelial system, where it is degraded and delivered to the iron transporter protein transferrin . This process allows for the efficient production of hemoglobin, myoglobin, and other iron-dependent enzymes . The molecular targets include hemoglobin and myoglobin, which are essential for oxygen transport and storage .
類似化合物との比較
Ferric carboxymaltose is often compared with other intravenous iron formulations such as ferric derisomaltose and iron isomaltoside .
Ferric Derisomaltose: Both compounds are used to treat iron deficiency anemia, but ferric derisomaltose has been associated with a lower incidence of hypophosphatemia compared to this compound.
Iron Isomaltoside: Studies have shown that this compound has a better efficacy in increasing hemoglobin levels compared to iron isomaltoside.
Similar compounds include ferric derisomaltose, iron isomaltoside, and iron sucrose .
This compound stands out due to its ability to deliver high doses of iron in a single infusion, making it a preferred choice for rapid iron repletion .
特性
IUPAC Name |
4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O22.Fe.2H2O.O/c25-1-5(29)18(11(32)14(35)21(39)40)44-23-16(37)12(33)20(7(3-27)42-23)46-24-17(38)13(34)19(8(4-28)43-24)45-22-15(36)10(31)9(30)6(2-26)41-22;;;;/h5-20,22-38H,1-4H2,(H,39,40);;2*1H2;/q;+3;;;-2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBZTDYOYZJGB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44FeO25- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ferric carboxymaltose is a colloidal iron (III) hydroxide in complex with carboxymaltose, a carbohydrate polymer that release iron. | |
Record name | Ferric carboxymaltose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9007-72-1 | |
Record name | Ferric carboxymaltose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2S,3S,4S,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。